N-(2,4-difluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
CAS No.: 1029763-62-9
Cat. No.: VC11988859
Molecular Formula: C17H18F2N4O2
Molecular Weight: 348.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1029763-62-9 |
|---|---|
| Molecular Formula | C17H18F2N4O2 |
| Molecular Weight | 348.35 g/mol |
| IUPAC Name | N-(2,4-difluorophenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |
| Standard InChI | InChI=1S/C17H18F2N4O2/c1-11-8-16(22-17(20-11)23-6-2-3-7-23)25-10-15(24)21-14-5-4-12(18)9-13(14)19/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,21,24) |
| Standard InChI Key | GDZNAIKOSXIKFS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=C(C=C(C=C3)F)F |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=C(C=C(C=C3)F)F |
Introduction
N-(2,4-difluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a complex organic compound with a molecular weight of 348.35 g/mol and a CAS number of 1029763-62-9 . This compound belongs to the class of acetamides and features a pyrimidine ring system, which is often found in biologically active molecules. The presence of fluorine atoms and a pyrrolidine moiety suggests potential biological activity, possibly in areas such as pharmaceuticals or agrochemicals.
Synthesis and Preparation
While specific synthesis protocols for N-(2,4-difluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide are not detailed in the available literature, compounds of similar complexity often involve multi-step reactions. These may include nucleophilic substitution, condensation reactions, and possibly the use of protecting groups to facilitate the formation of the desired structure.
Research Findings and Future Directions
Given the limited information available on this specific compound, further research is needed to fully understand its properties and potential applications. This could involve in vitro and in vivo studies to assess its biological activity, toxicity, and pharmacokinetics. Additionally, computational modeling could provide insights into its potential binding sites and mechanisms of action.
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